

A Technical Guide to the Teratogenic and Reproductive Effects of Dinoseb

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dinoseb**

Cat. No.: **B1670700**

[Get Quote](#)

Executive Summary: **Dinoseb** (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic herbicide, insecticide, and fungicide, the use of which was broadly canceled in 1986 due to significant health risks.^{[1][2]} Extensive research in animal models has demonstrated its potent reproductive and developmental toxicity. The primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism and is believed to be the foundation for its systemic toxicity.^{[1][3][4]} This guide provides an in-depth review of the teratogenic and reproductive effects of **Dinoseb**, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying toxicological pathways and processes for researchers, scientists, and drug development professionals.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb exerts its toxic effects primarily by interfering with cellular energy production.^[1] As a lipophilic weak acid, it acts as a protonophore, shuttling protons across the inner mitochondrial membrane.^[3] This action dissipates the proton gradient that is essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.^{[1][4]} The disruption of this crucial energy-conserving process, known as the uncoupling of oxidative phosphorylation, leads to a state of cellular energy deficiency, increased oxygen consumption, and hyperthermia, which may underlie the subsequent reproductive and developmental toxicities observed.^{[4][5]}

Caption: **Dinoseb** uncouples oxidative phosphorylation in mitochondria.

Reproductive Toxicity

Dinoseb adversely affects reproduction in both male and female laboratory animals at exposure levels relevant to occupational settings.[\[1\]](#)

Effects on Male Reproduction

Studies in male rats and mice have documented significant negative effects on the male reproductive system following **Dinoseb** exposure. Key findings include decreased sperm counts, reduced sperm motility, and an increased incidence of abnormal sperm morphology.[\[1\]](#) [\[6\]](#) These effects suggest that **Dinoseb** can directly impact spermatogenesis.

Table 1: Summary of **Dinoseb**'s Effects on Male Reproductive Parameters

Species	Dosage	Route of Administration	Duration	Key Reproductive Effects	Reference
Rat	~10 mg/kg/day	Diet	30 days	Decreased sperm count, abnormal sperm shape.	[1]
Rat (Crj:CD(SD)I GS)	7.0 mg/kg/day	Gavage	42 days	Decreased sperm motility; increased rates of abnormal sperm, tail, and head.	[6]
Rat (Jcl:SD)	7.5 mg/kg/day	Oral	5 days	Reduced sperm motility, increased incidence of tailless sperm.	[7]

| Mouse | ~10 mg/kg/day | Not Specified | 30 days | Decreased sperm count, abnormal sperm shape. ||[\[1\]](#) |

Effects on Female Reproduction

In female animals, **Dinoseb** exposure has been linked to decreased fertility, poor survival of newborns, and maternal toxicity during pregnancy.[\[1\]](#) A study in rats found that at a dose of 7.0 mg/kg/day, there was a significant decrease in the number of dams that delivered pups and the number of dams with live pups at delivery.[\[6\]](#) This dose also resulted in the death of several pregnant females, indicating high maternal toxicity.[\[6\]](#)

Developmental and Teratogenic Effects

Dinoseb is a potent developmental toxicant and teratogen, capable of inducing birth defects in multiple species.^{[1][8]} The manifestation of these effects is notably influenced by the animal species, the route of administration, and even the composition of the diet during the study.^[8] Teratogenicity has been observed in rats, mice, and rabbits.^[8]

Common malformations and developmental anomalies include skeletal deformities (e.g., fused ribs, vertebral defects), neurological problems, and microphthalmia (abnormally small eyes).^[1]
^{[2][9][10]}

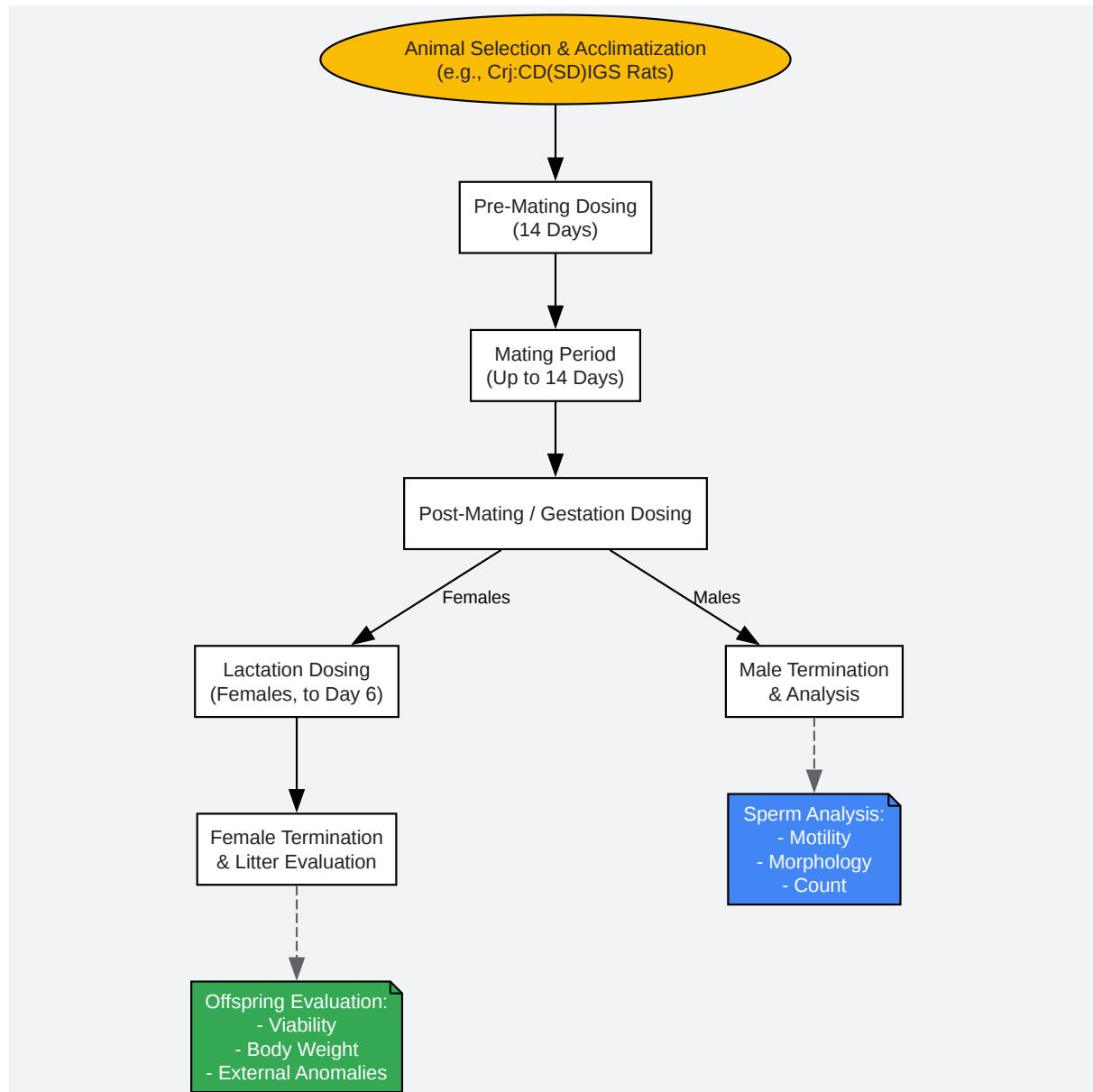
Table 2: Summary of Developmental and Teratogenic Effects of **Dinoseb**

Species	Dosage	Gestation Days (GD) of Exposure	Route of Administration	Maternal Toxicity	Developmental / Teratogenic Effects	Reference
Rat	Low levels	Not Specified	Diet	Not Specified	Skeletal deformities, neurological problems	[1]
Rat	10 mg/kg/day	GD 6-15	Gavage	Decreased body weight gain, 2 deaths.	Microphtalmia, external and skeletal malformations.	[10]
Mouse (CD-1)	50 mg/kg/day	GD 7-8	Gavage	No maternal death.	Reduced fetal weight, supernumerary ribs, sternum/vertebral defects, fused ribs.	[11]
Mouse (Swiss-Webster)	17.7 mg/kg/day	GD 10-12	Intraperitoneal	Hyperthermia, death.	Fused ribs and vertebrae, defects of limbs, tail, ribs, sternebrae.	[2][11]

Species	Dosage	Gestation Days (GD) of Exposure	Route of Administration	Maternal Toxicity	Developmental / Teratogenic Effects	Reference
Mouse (Swiss-Webster)	17.7 mg/kg/day	GD 14-16	Subcutaneous	1/8 dams died.	Increased resorptions, cleft palate, decreased fetal body weight.	[2][12]
Rabbit	Low levels	Not Specified	Diet	Not Specified	Birth defects.	[1]
Rabbit	3 mg/kg/day	Not Specified	Not Specified	NOEL (No-Observed-Effect Level).	Malformations in neurologic, al and skeletal systems observed at higher doses.	[4]

| Rabbit (Chinchilla) | 10 mg/kg/day | GD 6-18 | Not Specified | Not Specified | External, internal, and skeletal defects. | [11] |

Experimental Methodologies


The assessment of **Dinoseb**'s reproductive and teratogenic potential relies on standardized animal testing protocols. These studies are designed to evaluate effects on fertility, pregnancy, and fetal development following exposure during critical windows.

Combined Reproductive/Developmental Toxicity Screening Protocol

This type of study evaluates general systemic toxicity, effects on male and female reproductive performance, and developmental effects in offspring.

Key Protocol Components:

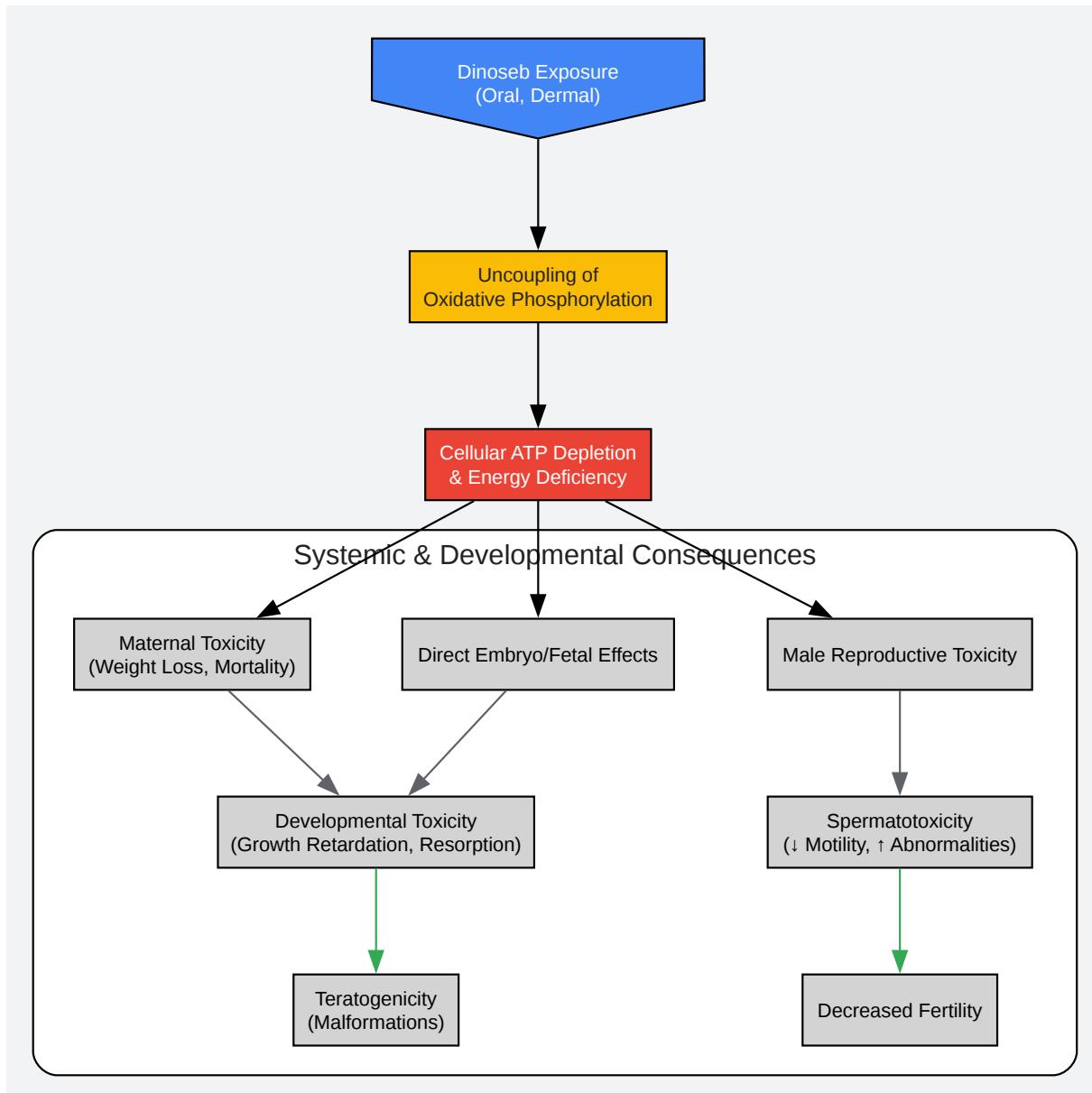
- **Test System:** Commonly uses rat strains like Crj:CD(SD)IGS.[6][12]
- **Animal Selection:** Healthy young adult males and females are selected. Females are monitored for normal estrous cycles.[12]
- **Dosing:** Test substance is often administered daily by oral gavage.[6][13] Dosing periods typically include:
 - Males: 14 days pre-mating and throughout mating (totaling ~42 days).[6]
 - Females: 14 days pre-mating, throughout mating, gestation, and early lactation.[6]
- **Observations and Endpoints:**
 - Parental: Clinical signs of toxicity, body weight changes, food consumption, mortality.[6][10]
 - Male Reproductive: Testis and epididymis weights, sperm motility, sperm morphology, and sperm count.[6][13]
 - Female Reproductive: Gestation length, number of implantation sites, litter size, number of live/dead pups.[6]
 - Offspring: Viability, clinical signs, body weight, and external examination for abnormalities.[6]

[Click to download full resolution via product page](#)

Caption: Workflow for a reproductive/developmental toxicity screening test.

Summary of Toxicological Data

Dinoseb is classified as highly toxic based on its acute toxicity values. The lethal dose (LD50) varies by species and route of exposure.


Table 3: Acute Toxicity of **Dinoseb**

Species	Route of Administration	LD50	Reference
Rat	Oral	25 - 58 mg/kg	[1]
Guinea Pig	Oral	25 mg/kg	[1]
Rabbit	Dermal	80 - 200 mg/kg	[1]
Guinea Pig	Dermal	200 - 300 mg/kg	[1]

| Birds (general) | Oral | 7 - 9 mg/kg |[\[1\]](#) |

Logical Cascade of Dinoseb Toxicity

The diverse reproductive and teratogenic effects of **Dinoseb** can be understood as a cascade of events originating from its fundamental biochemical action. The disruption of cellular energy supply can lead to both direct and indirect effects on developing organisms and reproductive processes.

[Click to download full resolution via product page](#)

Caption: Logical cascade from **Dinoseb** exposure to toxic outcomes.

Conclusion

The evidence overwhelmingly indicates that **Dinoseb** is a significant reproductive and developmental hazard. Its ability to disrupt fundamental cellular energy metabolism leads to a wide range of toxic outcomes, including male infertility, maternal toxicity, and severe birth defects in offspring across multiple animal species. The data underscore the rationale for its regulatory cancellation and highlight its continued relevance as a model compound for studying mechanisms of reproductive and teratogenic toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]
- 2. scispace.com [scispace.com]
- 3. Dinoseb - Wikipedia [en.wikipedia.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 6. Combined repeated dose and reproductive/developmental toxicity screening test of the nitrophenolic herbicide dinoseb, 2-sec-butyl-4,6-dinitrophenol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative studies on the spermatotoxic effects of dinoseb and its structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of developmental toxicity of nitrophenolic herbicide dinoseb, 2-sec-butyl-4,6-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 13. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Teratogenic and Reproductive Effects of Dinoseb]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670700#teratogenic-and-reproductive-effects-of-dinoseb>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com